molecular formula C16H10Cl2N2O3 B2755066 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2755066
M. Wt: 349.2 g/mol
InChI Key: IICQKBVWQHTZAL-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide (CAS 477294-53-4) is a synthetic benzofuran-2-carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core scaffold, a privileged structure in pharmaceutical development known for its presence in numerous biologically active molecules . The molecular structure incorporates a 3,5-dichlorobenzamido substituent, which is a key modification point for optimizing biological activity and selectivity in drug discovery campaigns. Researchers utilize this compound primarily as a key intermediate in the synthesis and exploration of novel therapeutic agents. The benzofuran-carboxamide scaffold has been identified as a potent pTyr mimic and has been extensively investigated in the development of protein tyrosine phosphatase inhibitors, including lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy . Recent studies have demonstrated that benzofuran-2-carboxylic acid derivatives can function as potent, reversible LYP inhibitors with potential to boost antitumor immunity by activating T-cells and inhibiting M2 macrophage polarization . The compound serves as a valuable building block in synthetic organic chemistry, enabling access to diverse benzofuran derivatives through further functionalization. Synthetic methodologies such as 8-aminoquinoline directed C–H arylation and transamidation chemistry have been successfully employed for the efficient synthesis and diversification of elaborate benzofuran-2-carboxamide derivatives , facilitating structure-activity relationship studies in drug discovery programs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-9-5-8(6-10(18)7-9)16(22)20-13-11-3-1-2-4-12(11)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQKBVWQHTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

C16H13Cl2N1O2\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{N}_1\text{O}_2

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit a range of antimicrobial activities. The structural characteristics of this compound may enhance its effectiveness against specific bacterial strains.

  • Mechanism : The compound's benzofuran moiety is known to disrupt bacterial cell walls, leading to cell lysis.
  • Tested Strains : Studies have evaluated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in terms of minimum inhibitory concentrations (MIC).
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundBacillus subtilis20

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Cell Lines Tested : Notable studies have included human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
  • Findings : The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
Cell LineIC50 (µM)
MCF-710
A54915
PC312

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent.

  • Mechanism : It is hypothesized that the compound inhibits the NF-kB signaling pathway, which is crucial in the inflammatory response.
  • Experimental Validation : In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

Several case studies highlight the biological activity of benzofuran derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives indicated that modifications in the amide group significantly affect antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.
  • Anticancer Research : In a comparative analysis with other benzofuran derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzofuran-2-carboxamide core via palladium-catalyzed C–H arylation to introduce substituents at the C3 position .
  • Step 2 : Amidation with 3,5-dichlorobenzoyl chloride under anhydrous conditions, using coupling agents like HATU or EDCI to form the benzamido linkage .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product . Key challenges include minimizing side reactions (e.g., over-halogenation) and ensuring regioselectivity during functionalization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent orientation. Discrepancies between experimental and theoretical NMR shifts (e.g., aromatic proton environments) require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) functional groups, with peaks typically observed at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. How does the 3,5-dichlorobenzamido group influence the compound’s reactivity?

The electron-withdrawing chlorine atoms enhance electrophilicity at the carbonyl group, facilitating nucleophilic substitution or transamidation reactions. This substituent also increases lipophilicity, impacting solubility in polar solvents (e.g., DMSO vs. water) .

Advanced Research Questions

Q. How can regioselectivity challenges in the C–H arylation step be addressed?

Regioselectivity is controlled by:

  • Catalyst-Ligand Systems : Pd(OAc)₂ with bidentate ligands (e.g., XPhos) directs arylation to the C3 position of the benzofuran core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C3 functionalization over C5/C7 positions .
  • Substituent-Directed Approaches : Pre-installed directing groups (e.g., pyridyl) can temporarily coordinate to the catalyst, enhancing selectivity .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs), highlighting hydrogen bonding with the dichlorobenzamido group .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronegativity (Cl vs. F) with biological potency .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and cytochrome P450 inhibition risks, guiding in vivo studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing. Strategies include:

  • Variable Temperature NMR : Identifies conformational equilibria by observing peak splitting at low temperatures .
  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positioning .
  • DFT Calculations : Compares experimental data with theoretical spectra generated via Gaussian or ORCA software .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., amidation), reducing side products .
  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching and costs .
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, stoichiometry) maximizes efficiency .

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